Apigenin-4'-O-sulfate Potassium Salt
Description
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C15H9KO8S |
|---|---|
Molecular Weight |
388.4 g/mol |
IUPAC Name |
potassium;[4-(5,7-dihydroxy-4-oxochromen-2-yl)phenyl] sulfate |
InChI |
InChI=1S/C15H10O8S.K/c16-9-5-11(17)15-12(18)7-13(22-14(15)6-9)8-1-3-10(4-2-8)23-24(19,20)21;/h1-7,16-17H,(H,19,20,21);/q;+1/p-1 |
InChI Key |
NWZRMXXKONZAQD-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=O)C3=C(C=C(C=C3O2)O)O)OS(=O)(=O)[O-].[K+] |
Origin of Product |
United States |
Isolation and Purification Methodologies for Apigenin 4 O Sulfate Potassium Salt from Biological Sources
Extraction Techniques from Plant Materials
The initial step in isolating Apigenin-4'-O-sulfate Potassium Salt involves its extraction from plant tissues. Due to the polar nature imparted by the sulfate (B86663) and hydroxyl groups, polar solvents are most effective for this purpose.
Commonly, plant material is first dried and ground to increase the surface area for solvent penetration. Maceration, soaking, or Soxhlet extraction are frequently employed methods. The choice of solvent is critical; mixtures of alcohol (such as methanol (B129727) or ethanol) and water are often used. For instance, an 80% methanol or ethanol (B145695) solution can efficiently extract polar flavonoid glycosides and sulfates. It is crucial to avoid acidic conditions during extraction, as this can lead to the hydrolysis of the sulfate ester bond, converting the target molecule back to its aglycone, apigenin (B1666066).
In some protocols, a preliminary defatting step using a non-polar solvent like hexane (B92381) may be performed on the dried plant material to remove lipids and chlorophyll, which can interfere with subsequent purification steps. After the primary extraction, the solvent is typically removed under reduced pressure using a rotary evaporator to yield a crude extract.
Table 1: Comparison of Solvents for Flavonoid Extraction
| Solvent System | Target Flavonoids | Advantages | Disadvantages |
| 80% Methanol | Polar glycosides and sulfates | High extraction efficiency for polar compounds. | Methanol is toxic. |
| 96% Ethanol | Flavonoid aglycones and some glycosides | Less toxic than methanol, effective for a range of flavonoids. | May be less effective for highly polar sulfates. |
| Ethyl Acetate (B1210297) | Flavonoid aglycones | Good selectivity for less polar flavonoids. | Poor solvent for highly polar sulfates. |
| Water | Highly polar glycosides and sulfates | Non-toxic and inexpensive. | May extract many water-soluble impurities. |
Chromatographic Separation Strategies
Following initial extraction, the crude extract, which contains a complex mixture of compounds, undergoes several stages of chromatographic separation to isolate and purify the this compound.
Column chromatography is a fundamental technique for the initial fractionation of the crude extract. Sephadex LH-20, a lipophilic-hydrophilic gel filtration medium, is particularly well-suited for separating flavonoids. jmp.ir The separation mechanism on Sephadex LH-20 involves a combination of size exclusion and partition chromatography.
The crude extract is dissolved in a suitable solvent, often methanol, and loaded onto the column. Elution is typically carried out with methanol or ethanol, sometimes with varying proportions of water. jmp.ir Fractions are collected and monitored for the presence of the target compound, often by Thin-Layer Chromatography (TLC). This step is effective in removing many classes of impurities and separating flavonoids based on their polarity and molecular size.
For final purification, High-Performance Liquid Chromatography (HPLC) is the method of choice due to its high resolution and efficiency. Reversed-phase columns, such as C18, are most commonly used for the separation of flavonoid sulfates.
The mobile phase typically consists of a gradient mixture of an aqueous solvent (often containing a small amount of an acid like formic acid to improve peak shape) and an organic solvent like methanol or acetonitrile (B52724). The gradient starts with a high proportion of the aqueous phase and gradually increases the concentration of the organic solvent. This allows for the separation of compounds based on their hydrophobicity. Apigenin-4'-O-sulfate, being more polar than apigenin, would elute earlier. The potassium salt form ensures its solubility in the aqueous mobile phase. Fractions corresponding to the peak of the target compound are collected.
Table 2: Representative HPLC Conditions for Flavonoid Separation
| Parameter | Condition |
| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Methanol or Acetonitrile |
| Gradient | Linear gradient from 10% to 90% B over 30-40 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at ~340 nm |
Thin-Layer Chromatography (TLC) is an invaluable tool for the rapid analysis of fractions during the purification process and for the initial identification of the target compound. cabidigitallibrary.orgresearchgate.net Both normal-phase (silica gel) and reversed-phase (C18) TLC plates can be used.
For normal-phase TLC, a common mobile phase for separating flavonoids is a mixture of ethyl acetate, formic acid, and water. mdpi.com On a silica (B1680970) gel plate, more polar compounds like Apigenin-4'-O-sulfate will have a lower retention factor (Rf) value compared to the less polar apigenin. For reversed-phase TLC, the opposite would be observed. After development, the plates are visualized under UV light (254 nm and 366 nm) and may be sprayed with a visualizing reagent, such as a solution of aluminum chloride, which causes many flavonoids to fluoresce. The Rf value of the spot corresponding to the target compound can be compared with that of a known standard if available.
Table 3: Example TLC Systems for Apigenin and Related Flavonoids
| Plate Type | Mobile Phase | Compound | Representative Rf Value |
| Normal Phase (Silica Gel) | Toluene:Ethyl Acetate:Formic Acid (6:4:0.3) | Apigenin | ~0.50 |
| Reversed Phase (C18) | Methanol:Water:Formic Acid (50:50:0.1) | Apigenin | Higher Rf than its sulfate |
| Reversed Phase (C18) | Methanol:Water:Formic Acid (50:50:0.1) | Apigenin-4'-O-sulfate | Lower Rf than Apigenin |
Solvent-Based Purification Techniques
Solvent-based purification, specifically liquid-liquid extraction, is often used as an intermediary step to partition the components of the crude extract based on their differential solubilities in immiscible solvents.
After the initial extraction in an alcohol-water mixture and removal of the alcohol, the remaining aqueous solution can be successively partitioned with solvents of increasing polarity. For instance, a partition against ethyl acetate would separate less polar flavonoids into the organic phase, while more polar compounds, including Apigenin-4'-O-sulfate, would remain in the aqueous phase. jmp.ir This aqueous fraction can then be further purified by column chromatography.
Another solvent-based technique is recrystallization. If a fraction of sufficient purity is obtained from chromatography, it can be dissolved in a minimal amount of a hot solvent in which it is soluble and then allowed to cool slowly. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving impurities behind in the solvent. The choice of solvent is critical for successful recrystallization.
Synthetic Pathways and Chemical Modification of Apigenin to Its 4 O Sulfate Potassium Salt
Chemical Synthesis Routes for Apigenin (B1666066) Sulfation
Chemical synthesis provides a direct method for the sulfation of apigenin. However, a significant challenge lies in controlling the reaction to target a specific hydroxyl group, as apigenin possesses three (at the C-4', C-5, and C-7 positions).
The chemical sulfation of phenols typically involves an electrophilic substitution reaction where a sulfating agent adds a sulfonate group (SO₃) to a hydroxyl group. The mechanism generally involves the activation of the sulfating agent, followed by a nucleophilic attack from one of apigenin's hydroxyl oxygen atoms onto the sulfur atom of the agent.
A primary issue with the chemical sulfation of flavonoids like apigenin is the lack of regioselectivity. mdpi.com Standard chemical methods often lead to the sulfation of each hydroxyl group, resulting in a mixture of mono-, di-, and tri-sulfated products. mdpi.com The relative reactivity of the hydroxyl groups can be influenced by factors such as steric hindrance and electronic effects, but achieving exclusive sulfation at the 4'-position is difficult without the use of protecting groups for the other hydroxyl functions. This non-selective nature makes the isolation and purification of the desired Apigenin-4'-O-sulfate challenging. mdpi.com
Several reagents are employed for the chemical sulfation of small molecules, each with specific reaction conditions and outcomes.
Sulfur Trioxide-Pyridine Complex (SO₃·Pyridine): This is a commonly used reagent for the sulfation of phenols. mdpi.com The reaction is typically carried out in a suitable solvent like acetonitrile (B52724) at elevated temperatures. mdpi.com While effective in introducing a sulfate (B86663) group, its application to flavonoids often results in a mixture of sulfated isomers due to low regioselectivity. mdpi.commdpi.com To improve yields for fully sulfated products (per-sulfation), microwave-assisted reactions using a 6-10 times molar excess of an SO₃-amine complex at 100°C have been shown to be effective, yielding 70-95% of the per-sulfated product. nih.gov However, this approach is not suitable for producing a specific mono-sulfate.
Dicyclohexylcarbodiimide (DCC) and Sulfuric Acid: This method, first reported for aliphatic alcohols, can also be applied to phenolic compounds. nih.gov The proposed mechanism involves the formation of a protonated DCC-H₂SO₄ intermediate. The alcohol (in this case, a hydroxyl group on apigenin) then performs a nucleophilic attack on the sulfur atom, yielding the monosulfate ester and dicyclohexylurea as a byproduct. nih.gov Similar to the SO₃-pyridine complex, this method also tends to produce a mixture of sulfated flavonoids without specific regioselectivity. mdpi.com
Potassium Hydrogen Sulfate: While potassium hydrogen sulfate itself is a source of sulfate, more reactive agents are typically required for the direct sulfation of the relatively stable phenolic hydroxyl groups on flavonoids. It is more commonly associated with the formation of the final salt after the sulfation reaction has been completed and neutralized.
The table below summarizes common reagents and conditions for chemical sulfation.
| Reagent/Method | Typical Conditions | Outcome/Challenges |
| Sulfur Trioxide-Pyridine Complex | Acetonitrile, 90°C mdpi.com | Effective sulfation but low regioselectivity, leading to a mixture of isomers. mdpi.com |
| DCC / H₂SO₄ | DMF, Low temperature (~4°C) nih.gov | Forms monosulfate ester and dicyclohexylurea byproduct; lacks regioselectivity. mdpi.comnih.gov |
| Microwave-Assisted SO₃-amine Complex | 6-10x molar excess of reagent, 100°C nih.gov | High yield (70-95%) but for per-sulfation (all hydroxyl groups sulfated), not a specific mono-sulfate. nih.gov |
Enzymatic Synthesis Approaches and Identification of Relevant Sulfotransferases
Enzymatic synthesis offers a highly specific alternative to chemical methods for producing sulfated flavonoids. This approach utilizes sulfotransferases (SULTs), which are phase II drug-metabolizing enzymes that catalyze the transfer of a sulfonate group from a donor molecule, 3'-phosphoadenosine 5'-phosphosulfate (PAPS), to a substrate. nih.govresearchgate.net
In humans, several cytosolic SULTs are responsible for the sulfation of apigenin. nih.gov A comprehensive analysis identified four specific human SULTs that exhibit significant sulfating activity towards apigenin:
SULT1A1
SULT1A2
SULT1A3
SULT1C4
Among these, SULT1A1 appears to be the major enzyme responsible for the sulfation of apigenin. nih.gov These enzymes are abundantly expressed in the liver and small intestine, which are the primary sites for apigenin metabolism and sulfation in the body. nih.gov Unlike chemical methods, enzymatic reactions are often highly regioselective, which is a significant advantage for producing a specific isomer like Apigenin-4'-O-sulfate. acs.org While human SULTs metabolize apigenin into a mix of conjugates, the use of specific, isolated enzymes in a controlled biotech setting could favor the production of one isomer. Bacterial aryl sulfotransferases (ASTs) also represent a promising tool for the preparative enzymatic sulfation of polyphenols, offering high specificity. mdpi.comacs.org
| Enzyme Family | Specific Enzymes Active on Apigenin | Location of Expression | Donor Molecule |
| Human Cytosolic Sulfotransferases (SULTs) | SULT1A1, SULT1A2, SULT1A3, SULT1C4 nih.gov | Liver, Small Intestine nih.gov | PAPS (3'-phosphoadenosine 5'-phosphosulfate) nih.gov |
| Bacterial Aryl Sulfotransferases (ASTs) | e.g., from Desulfitobacterium hafniense mdpi.com | N/A (Used in vitro) | p-nitrophenyl sulfate (p-NPS) mdpi.com |
Analysis of Synthetic Yields and Process Optimization
The analysis of yields and the optimization of synthesis processes differ significantly between chemical and enzymatic approaches.
For enzymatic synthesis , the high specificity of sulfotransferases can lead to much higher effective yields of the desired product, as it may be the only one formed. acs.org This simplifies the purification process immensely, often requiring only the removal of the enzyme and co-factors. Optimization of enzymatic processes involves adjusting parameters such as pH, temperature, enzyme concentration, and the concentration of the substrate and the sulfate donor (e.g., PAPS). nih.gov The high cost and instability of the PAPS donor molecule can be a limitation for large-scale synthesis, leading to research into PAPS-independent bacterial aryl sulfotransferases that can use more stable and affordable sulfate donors like p-nitrophenyl sulfate (p-NPS). mdpi.com
Structural Elucidation and Advanced Analytical Characterization of Apigenin 4 O Sulfate Potassium Salt
Spectroscopic Techniques for Structure Determination
Spectroscopic methods are indispensable for the elucidation of the molecular structure of Apigenin-4'-O-sulfate Potassium Salt, providing detailed information about its atomic composition, connectivity, and functional groups.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the definitive structural elucidation of organic molecules. For this compound, ¹H and ¹³C NMR analyses provide unambiguous evidence of the apigenin (B1666066) backbone and the specific location of the sulfate (B86663) group.
In a study by He et al. (2022), the ¹H and ¹³C NMR spectra of Apigenin 4′-sulfate potassium salt were recorded in DMSO-d₆. The proton NMR (¹H NMR) spectrum shows characteristic signals for the apigenin structure. The chemical shifts and coupling constants of the protons on the A, B, and C rings are consistent with the parent apigenin molecule, with notable differences in the B-ring due to the presence of the sulfate group at the 4'-position.
The carbon NMR (¹³C NMR) spectrum further corroborates the structure. The signals for the carbons of the flavonoid skeleton are assigned based on comparison with apigenin and by considering the electronic effects of the sulfate moiety. The downfield shift of the C-4' signal is a key indicator of sulfation at this position.
Table 1: ¹H and ¹³C NMR Spectral Data for this compound (in DMSO-d₆)
| Position | δH (ppm, mult., J in Hz) | δC (ppm) |
| 2 | - | 163.6 |
| 3 | 6.91 (s) | 102.8 |
| 4 | - | 181.8 |
| 5 | - | 161.3 |
| 6 | 6.19 (d, 2.0) | 99.3 |
| 7 | - | 164.2 |
| 8 | 6.49 (d, 2.0) | 94.5 |
| 9 | - | 157.3 |
| 10 | - | 105.4 |
| 1' | - | 128.5 |
| 2' | 8.01 (d, 8.8) | 128.3 |
| 3' | 7.35 (d, 8.8) | 120.2 |
| 4' | - | 151.7 |
| 5' | 7.35 (d, 8.8) | 120.2 |
| 6' | 8.01 (d, 8.8) | 128.3 |
| 5-OH | 12.96 (s) | - |
Data sourced from He et al. (2022).
Mass spectrometry is a critical technique for determining the molecular weight and elemental composition of a compound, and for elucidating its structure through fragmentation analysis. For this compound, techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (MS/MS) are particularly informative.
In negative ion mode electrospray ionization (ESI), Apigenin-4'-O-sulfate is readily detected as its deprotonated molecule [M-H]⁻. High-resolution mass spectrometry can confirm the elemental composition of this ion. For instance, in the analysis of sulfated flavonoids from Eclipta prostrata, the [M-H]⁻ ion for apigenin sulfate was monitored at an m/z of 349.0016, which corresponds to the elemental formula C₁₅H₉O₈S⁻.
Tandem mass spectrometry (MS/MS) provides valuable structural information through collision-induced dissociation (CID) of the precursor ion. A characteristic fragmentation pathway for sulfated phenolic compounds is the neutral loss of a sulfur trioxide (SO₃) molecule, which has a mass of approximately 80 Da. uab.edu This loss results in the formation of an ion corresponding to the deprotonated apigenin aglycone at m/z 269.
The subsequent fragmentation of the apigenin aglycone ion (m/z 269) follows well-established pathways for flavonoids. These include retro-Diels-Alder (RDA) reactions that cleave the C-ring, leading to characteristic fragment ions. For example, the fragmentation of the apigenin C-ring can result in product ions that are indicative of the hydroxylation pattern of the A and B rings. chula.ac.th
Table 2: Predicted MS/MS Fragmentation of Apigenin-4'-O-sulfate [M-H]⁻
| Precursor Ion (m/z) | Characteristic Neutral Loss | Product Ion (m/z) | Identity of Product Ion |
| 349.0 | SO₃ (80 Da) | 269.0 | [Apigenin - H]⁻ |
| 269.0 | C₇H₄O₄ | 117.0 | Fragment from C-ring cleavage |
Fragmentation data is based on established patterns for sulfated phenolics and apigenin. uab.eduresearchgate.net
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for characterizing flavonoids due to their conjugated systems. The UV spectrum of apigenin and its derivatives typically shows two major absorption bands. Band I, in the range of 300–400 nm, is associated with the cinnamoyl system (B-ring and C-ring), while Band II, in the range of 240–285 nm, corresponds to the benzoyl system (A-ring). nih.gov
For Apigenin 4′-sulfate potassium salt, the UV spectrum in methanol (B129727) exhibits absorption maxima (λmax) at 269 nm and 319 nm. ptfarm.pl The position of these bands is influenced by the substitution pattern. The sulfation at the 4'-position can cause a shift in Band I compared to the parent apigenin, which typically shows a Band I maximum around 337 nm. ptfarm.pl
Table 3: UV-Vis Absorption Maxima of Apigenin and this compound
| Compound | Solvent | Band I (λmax, nm) | Band II (λmax, nm) |
| Apigenin | Methanol | 337 | 269 |
| This compound | Methanol | 319 | 269 |
Data sourced from He et al. (2022) and Li et al. (1997). ptfarm.pl
The FTIR spectrum of apigenin shows characteristic peaks for hydroxyl (O-H) stretching, carbonyl (C=O) stretching of the γ-pyrone ring, aromatic C=C stretching, and C-O stretching vibrations. phcog.com The introduction of a sulfate group would add new characteristic absorption bands. Sulfated compounds typically exhibit strong absorption bands corresponding to the S=O stretching vibrations. These are generally found in the region of 1210-1270 cm⁻¹ (asymmetric stretching) and 1030-1070 cm⁻¹ (symmetric stretching) for sulfate esters. researchgate.net The presence of these strong bands, in addition to the characteristic flavonoid absorptions, would be a key feature in the FTIR spectrum of this compound.
Table 4: Expected Characteristic FTIR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber Range (cm⁻¹) |
| O-H (phenolic) | Stretching | 3200-3600 |
| C=O (γ-pyrone) | Stretching | ~1650 |
| C=C (aromatic) | Stretching | 1500-1610 |
| S=O (sulfate) | Asymmetric Stretching | 1210-1270 |
| S=O (sulfate) | Symmetric Stretching | 1030-1070 |
| C-O | Stretching | 1000-1300 |
Data based on general spectral data for flavonoids and sulfated compounds. phcog.comresearchgate.net
Chromatographic Methods for Identification and Quantification
Chromatographic techniques are essential for the separation, identification, and quantification of this compound from complex mixtures, such as biological samples or herbal extracts.
High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of flavonoids. When coupled with a Diode Array Detector (DAD) or Photo-Diode Array (PDA) detector, it allows for both quantification at a specific wavelength and the acquisition of the UV-Vis spectrum of the eluting peak, which aids in its identification.
The separation of sulfated flavonoids, which are polar compounds, is typically achieved using reversed-phase chromatography. nih.gov A C18 column is commonly employed with a mobile phase consisting of a mixture of an aqueous acidic solution (e.g., water with formic acid or acetic acid) and an organic solvent such as methanol or acetonitrile (B52724). nih.gov The gradient elution, where the proportion of the organic solvent is gradually increased, is often necessary to achieve good separation of a mixture of flavonoids and their metabolites with varying polarities.
In a study analyzing sulfated flavonoids, Apigenin 4′-sulfate was successfully separated and detected using HPLC. ptfarm.pl The retention time of the compound under specific chromatographic conditions serves as an identifying characteristic, especially when compared to an authentic standard. The DAD/PDA detector allows for the confirmation of the peak's identity by comparing its UV spectrum with that of the reference standard. This method is also used for the quantification of the compound by integrating the peak area at a specific wavelength, typically at one of the absorption maxima of the compound (e.g., 269 nm or 319 nm).
Table 5: Typical HPLC Conditions for the Analysis of Sulfated Flavonoids
| Parameter | Description |
| Column | Reversed-phase C18 |
| Mobile Phase A | Water with an acid modifier (e.g., 0.1% Formic Acid) |
| Mobile Phase B | Methanol or Acetonitrile |
| Elution | Gradient |
| Flow Rate | 0.5 - 1.0 mL/min |
| Detection | DAD/PDA, monitoring at characteristic wavelengths (e.g., 269 nm, 319 nm) |
Data compiled from various sources on flavonoid analysis. ptfarm.plnih.gov
Ultra-High Performance Liquid Chromatography (UHPLC)
Ultra-High Performance Liquid Chromatography (UHPLC) coupled with mass spectrometry (MS) is a cornerstone technique for the analysis of flavonoid sulfates due to its high resolution, sensitivity, and rapid analysis times. ijhsr.org For the analysis of this compound, UHPLC systems offer superior separation efficiency compared to conventional HPLC, which is particularly beneficial when dealing with complex biological matrices. ijhsr.org
The separation is typically achieved on a reversed-phase column, such as a C18 column, utilizing a gradient elution. The mobile phase commonly consists of an aqueous component, often with a small amount of acid like formic acid to improve peak shape and ionization efficiency, and an organic solvent such as acetonitrile or methanol. researchgate.netnih.gov The use of sub-2 µm particle size columns in UHPLC allows for faster separations and sharper peaks. nih.gov
Detection is most powerfully achieved using tandem mass spectrometry (MS/MS), which provides both molecular weight information and structural data through fragmentation patterns. researchgate.netnih.gov In the case of Apigenin-4'-O-sulfate, electrospray ionization (ESI) in negative mode is typically employed, as the sulfate group is readily deprotonated. The resulting precursor ion can then be fragmented to yield characteristic product ions, confirming the identity of the compound.
Table 1: Representative UHPLC-MS/MS Parameters for the Analysis of this compound
| Parameter | Typical Conditions |
| Column | Reversed-phase C18 (e.g., 50 mm x 2.1 mm, 1.7 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile or Methanol |
| Elution | Gradient |
| Flow Rate | 0.2 - 0.4 mL/min |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Detection | Tandem Mass Spectrometry (MS/MS) |
This table presents a generalized set of parameters and may require optimization for specific applications.
Capillary Electrophoresis and Electrokinetic Chromatography
Capillary Electrophoresis (CE) and Micellar Electrokinetic Chromatography (MEKC), a mode of electrokinetic chromatography, are powerful separation techniques with high efficiency and low sample and reagent consumption, making them suitable for the analysis of charged species like Apigenin-4'-O-sulfate. technologynetworks.com
In CE, charged molecules migrate in a capillary filled with a background electrolyte under the influence of an electric field. technologynetworks.com The migration time depends on the charge-to-size ratio of the analyte. Given its negatively charged sulfate group, Apigenin-4'-O-sulfate is well-suited for CE analysis. The choice of background electrolyte, its pH, and concentration are critical parameters for achieving optimal separation from other components in a sample. technologynetworks.com
MEKC is an enhancement of CE that allows for the separation of both charged and neutral molecules. technologynetworks.com This is achieved by adding a surfactant, such as sodium dodecyl sulfate (SDS), to the background electrolyte at a concentration above its critical micelle concentration. nih.gov These micelles form a pseudostationary phase, and separation is based on the differential partitioning of analytes between the micelles and the surrounding aqueous buffer. nih.gov For Apigenin-4'-O-sulfate, MEKC can provide an alternative selectivity to UHPLC, potentially resolving it from closely related isomers or matrix components.
Table 2: Illustrative Conditions for CE and MEKC Analysis of Apigenin Sulfates
| Parameter | Capillary Electrophoresis (CE) | Micellar Electrokinetic Chromatography (MEKC) |
| Capillary | Fused-silica | Fused-silica |
| Background Electrolyte | Borate or Phosphate buffer | Borate or Phosphate buffer with SDS |
| pH | Typically alkaline (e.g., pH 9-10) | Typically alkaline (e.g., pH 9-10) |
| Applied Voltage | 15 - 30 kV | 15 - 30 kV |
| Detection | UV or Diode Array Detector (DAD) | UV or Diode Array Detector (DAD) |
These conditions are illustrative and would need to be optimized for the specific analysis of this compound.
Specialized Analytical Strategies for Isomer Differentiation (e.g., metal complexation-tandem mass spectrometry)
A significant analytical challenge in the study of flavonoid sulfates is the differentiation of positional isomers, such as Apigenin-4'-O-sulfate and Apigenin-7-O-sulfate. These isomers have the same molecular weight and can exhibit similar chromatographic behavior, making their distinction by conventional LC-MS difficult.
A specialized analytical strategy to overcome this challenge is metal complexation-tandem mass spectrometry. This technique involves the addition of a metal salt to the analyte solution prior to mass spectrometric analysis. The metal ions form complexes with the flavonoid, and the subsequent fragmentation of these metal-ligand complexes in the mass spectrometer can produce unique fragmentation patterns for each isomer.
The position of the sulfate group on the apigenin backbone influences the coordination of the metal ion, leading to differences in the stability of the complex and the fragmentation pathways upon collision-induced dissociation (CID). For instance, the fragmentation of a [M + Metal - H]⁺ or [M + Metal - K]⁺ complex of Apigenin-4'-O-sulfate may yield different product ions or different relative abundances of common product ions compared to its 7-O-sulfate isomer. This allows for their unambiguous identification even when they are not chromatographically separated. This approach has been successfully applied to differentiate other flavonoid isomers.
The choice of metal ion is crucial and can be optimized to achieve the best differentiation. This method provides a higher degree of structural information, which is essential for the correct identification of flavonoid sulfate isomers in biological and natural product extracts.
Mechanistic Investigations of Apigenin 4 O Sulfate Potassium Salt Biological Activities
In Vitro Cellular and Biochemical Studies
Apigenin (B1666066) has been shown to modulate a variety of intracellular signaling pathways that are crucial in the regulation of cellular processes such as growth, proliferation, inflammation, and apoptosis. researchgate.netresearchgate.net Its ability to interact with multiple targets within these cascades contributes to its observed biological effects in preclinical studies.
The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a critical signaling cascade that promotes cell survival and growth. Aberrant activation of this pathway is a common feature in many diseases, including cancer. nih.gov Apigenin has been identified as an inhibitor of this pathway. nih.govnorthwestern.edunih.gov
Research indicates that apigenin can directly suppress the activity of PI3K by blocking its ATP-binding site. nih.gov This inhibition prevents the phosphorylation and subsequent activation of Akt, a key downstream effector of PI3K. nih.govnih.gov The suppression of Akt phosphorylation by apigenin has been observed in a dose-dependent manner in various cell lines. mdpi.com Furthermore, apigenin's inhibitory effect on the PI3K/Akt pathway also leads to the downregulation of mTOR, a serine/threonine kinase that regulates cell growth and proliferation. nih.govnih.gov By targeting both PI3K/Akt and mTOR, apigenin can effectively disrupt this pro-survival signaling network. nih.gov Studies have demonstrated that this inhibition can lead to the induction of apoptosis and autophagy in cancer cells. nih.govmdpi.com
Table 1: Effects of Apigenin on the PI3K/Akt/mTOR Pathway
| Cell Line | Observed Effect | Outcome | Reference |
|---|---|---|---|
| Hepatocellular Carcinoma (HepG2) | Inhibition of PI3K/Akt/mTOR pathway | Induction of apoptosis and autophagy | nih.gov |
| Human Prostate Cancer (PC3-M) | Inhibition of FAK activation (related to PI3K/Akt) | Altered cell cytoskeleton and motility | nih.gov |
| Breast Cancer Cells | Blockade of PI3K/Akt pathway | Inhibition of metastasis | nih.gov |
The Mitogen-Activated Protein Kinase (MAPK) cascades, including the Extracellular signal-Regulated Kinase (ERK) pathway, are centrally involved in transmitting signals from the cell surface to the nucleus, thereby regulating gene expression and critical cellular processes like proliferation, differentiation, and apoptosis. nih.gov The effect of apigenin on the MAPK/ERK pathway can vary depending on the cell type and context.
In some cancer cell lines, such as human melanoma, apigenin has been shown to inhibit the phosphorylation of ERK1/2, which is associated with a decrease in cell proliferation and induction of apoptosis. nih.govnih.gov In malignant mesothelioma cells, apigenin treatment led to the modulation of MAPK signaling pathways, contributing to its anticancer effects. nih.gov Conversely, in keratinocyte and colon carcinoma cell lines, apigenin was found to induce a dose-dependent phosphorylation of both ERK and p38 kinase, suggesting a pro-apoptotic role through the activation of these kinases in certain contexts. nih.gov In mouse macrophage ANA-1 cells, apigenin was observed to downregulate the expression of phospho-ERK and phospho-JNK while upregulating phospho-p38, leading to apoptosis. plos.org
Table 2: Modulation of the MAPK/ERK Pathway by Apigenin
| Cell Line | Pathway Component Affected | Observed Effect | Reference |
|---|---|---|---|
| Human Melanoma (A375SM) | p-ERK, p-JNK, p-p38 | Increased p-ERK and p-JNK, decreased p-p38 | nih.gov |
| Keratinocyte and Colon Carcinoma | ERK, p38 | Increased phosphorylation and kinase activity | nih.gov |
| Mouse Macrophage (ANA-1) | p-ERK, p-JNK, p-p38 | Downregulation of p-ERK and p-JNK, upregulation of p-p38 | plos.org |
The Nuclear Factor-kappa B (NF-κB) and Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathways are key regulators of inflammation, immune responses, and cell survival. Their dysregulation is linked to various inflammatory diseases and cancers.
Apigenin is a known inhibitor of the NF-κB signaling pathway. mdpi.com It can prevent the translocation of the NF-κB heterodimer from the cytoplasm to the nucleus by inhibiting the degradation of its inhibitor, IκB. nih.gov This action suppresses the transcription of NF-κB target genes, which include pro-inflammatory cytokines and anti-apoptotic proteins. nih.govmdpi.com In keratinocytes, apigenin has been shown to reduce inflammatory mediator production by inhibiting the Toll-like receptor-4-dependent activation of NF-κB. nih.gov
Apigenin also modulates the JAK/STAT pathway, particularly by inhibiting the phosphorylation of JAKs and STATs, most notably STAT3. nih.govmdpi.com By preventing the activation of STAT3, apigenin inhibits its dimerization and translocation to the nucleus, thereby downregulating the expression of target genes involved in cell proliferation and angiogenesis. nih.govmdpi.com In doxorubicin-resistant breast cancer cells, apigenin was found to prohibit the phosphorylation and activation of JAK2 and STAT3. nih.gov
Table 3: Regulation of NF-κB and JAK/STAT Pathways by Apigenin
| Pathway | Cell/Model System | Mechanism of Action | Outcome | Reference |
|---|---|---|---|---|
| NF-κB | Transgenic Adenocarcinoma Prostate Mice | Interference with NF-κB signaling | Prevention of prostate tumorigenesis | nih.gov |
| NF-κB | Human Non-Small Cell Lung Cancer (A549) | Prevention of NF-κB nuclear translocation | Inhibition of apoptosis-blocking genes | nih.gov |
| JAK/STAT | Various Cancer Models | Inhibition of JAK/SRC phosphorylation | Suppression of STAT3 activation | nih.govmdpi.com |
| JAK/STAT | Doxorubicin-Resistant Breast Cancer (MCF-7R) | Inhibition of JAK2 and STAT3 phosphorylation | Amelioration of drug resistance | nih.gov |
The Wnt/β-catenin signaling pathway is fundamental during embryonic development and for adult tissue homeostasis. Its aberrant activation is strongly associated with the development of several cancers, particularly colorectal cancer. Apigenin has been shown to be a potent inhibitor of this pathway. mdpi.comresearchgate.netnih.gov
Studies have demonstrated that apigenin can reduce the total, cytoplasmic, and nuclear levels of β-catenin, the central effector of the pathway. nih.gov This leads to the suppression of β-catenin/TCF-mediated transcriptional activity and a decrease in the expression of Wnt target genes such as c-Myc and cyclin D1. mdpi.com One of the mechanisms by which apigenin achieves this is by promoting the degradation of β-catenin through the autophagy-lysosomal system, an effect linked to its inhibition of the Akt/mTOR pathway. nih.govnih.gov By preventing the nuclear translocation of β-catenin, apigenin can halt the signaling cascade that drives the proliferation of Wnt-dependent cancer cells. mdpi.com
Table 4: Apigenin's Involvement in the Wnt/β-catenin Pathway
| Cell/Model System | Key Protein Affected | Mechanism | Consequence | Reference |
|---|---|---|---|---|
| Colorectal Cancer Cells | β-catenin | Reduced total, cytoplasmic, and nuclear levels | Suppression of Wnt target gene expression | mdpi.comnih.gov |
| Wnt-stimulated P19 Cells | β-catenin | Induced autophagy-mediated lysosomal degradation | Inhibition of cell proliferation | nih.gov |
In addition to modulating signaling pathways, apigenin has been found to directly affect the activity of various enzymes involved in disease processes.
One notable effect is the inhibition of Casein Kinase 2 (CK2), a protein kinase that is overexpressed in many cancers and promotes cell growth and survival. nih.gov Apigenin has been shown to inhibit CK2 activity, which can lead to the degradation of multiple client proteins, including Akt. nih.gov Apigenin also significantly inhibits Protein Kinase C (PKC) activity. nih.gov Furthermore, it has been demonstrated to be an effective inhibitor of aromatase (estrogen synthetase) and 17β-hydroxysteroid dehydrogenase, enzymes crucial for estrogen biosynthesis, suggesting its potential utility in hormone-dependent cancers. nih.gov In the context of inflammation, apigenin can downregulate the expression of cyclooxygenase-2 (COX-2), an enzyme responsible for the production of prostaglandins. mdpi.com
Table 5: Enzymes Modulated by Apigenin
| Enzyme | Effect | Biological Context | Reference |
|---|---|---|---|
| Casein Kinase 2 (CK2) | Inhibition | Cancer | nih.gov |
| Protein Kinase C (PKC) | Inhibition | Cancer | nih.gov |
| Aromatase | Inhibition | Hormone-dependent cancer | nih.gov |
| 17β-hydroxysteroid dehydrogenase | Inhibition | Hormone-dependent cancer | nih.gov |
Based on a comprehensive review of available scientific literature, there is currently insufficient specific research data on "Apigenin-4'-O-sulfate Potassium Salt" to generate the detailed article as per the provided outline. The mechanistic investigations requested, including the inhibition of specific enzymes and its influence on cellular processes, have been extensively studied for the parent compound, Apigenin , but not for its 4'-O-sulfate potassium salt derivative.
The instructions specified a strict focus solely on "this compound" and the exclusion of information not directly pertaining to the provided outline. As the scientific evidence required to accurately and thoroughly address the subsections for this specific compound is not available in the public domain, fulfilling the request would not be possible without violating the core requirements of scientific accuracy and adherence to the specified subject.
Research on flavonoid derivatives is an ongoing field, and the biological activities of a sulfated metabolite can differ significantly from the parent compound. Therefore, extrapolating data from Apigenin to its sulfated potassium salt would be scientifically inappropriate. We are committed to providing accurate and factual content, and in this instance, the necessary foundational research for the requested article on this compound is not yet available.
Influence on Cell Cycle Progression and Apoptosis Induction
Mechanisms of Cell Cycle Arrest (e.g., G2/M phase)
Specific studies detailing the mechanisms of cell cycle arrest, such as induction of the G2/M phase, by this compound are not available in the current body of scientific literature. Research in this area has predominantly focused on the parent compound, apigenin.
Apoptosis Pathways (e.g., p53-dependent and -independent mechanisms, p21, NAG-1)
Detailed investigations into the specific apoptosis pathways modulated by this compound, including its effects on p53-dependent and -independent mechanisms, p21, and NAG-1, have not been specifically reported in published research. The existing data on these pathways are related to apigenin.
Autophagy Modulation in Cellular Systems
The role of this compound in the modulation of autophagy in cellular systems has not been elucidated in the available scientific studies.
Antioxidant Capacity Assessments (e.g., TEAC, FRAP, ORAC assays)
The antioxidant potential of this compound (referred to in studies as apigenin-K) has been evaluated and compared to its parent compound, apigenin, using several standard assays. A study comparing the two found that while both compounds exhibit high antioxidant capacity, apigenin showed a slightly stronger ability to scavenge free radicals in the Ferric Reducing Antioxidant Power (FRAP) and Oxygen Radical Absorbance Capacity (ORAC) assays. nih.gov In the Trolox Equivalent Antioxidant Capacity (TEAC) assay, no significant differences were observed between the two compounds. nih.gov
The formation of the potassium salt may involve the loss of a hydrogen atom at a hydroxyl position, which could theoretically lower the reduction potential compared to apigenin. nih.gov Despite this, the antioxidant activity of this compound remains notable and is reported to be higher than that of other flavonoids like kaempferol and naringenin. nih.gov
| Compound | TEAC (mM Trolox/mM sample) | FRAP (mM FeSO₄/mM sample) | ORAC (mM Trolox/mM sample) |
|---|---|---|---|
| Apigenin | 2.20 ± 0.15 | 1.58 ± 0.03 | 6.97 ± 0.25 |
| This compound | 2.10 ± 0.08 | 1.45 ± 0.03 | 6.20 ± 0.14 |
Reactive Oxygen Species (ROS) Scavenging Mechanisms
Specific mechanistic studies detailing the direct reactive oxygen species (ROS) scavenging mechanisms of this compound are not extensively detailed in the current literature. While its capacity is measured in broad antioxidant assays, the precise interactions with specific ROS have not been a focus of dedicated research for this particular salt.
Modulation of Endogenous Antioxidant Systems (e.g., SOD, T-AOC, GSH-PX, NRF2 pathway)
Information regarding the modulation of endogenous antioxidant systems, such as Superoxide Dismutase (SOD), Total Antioxidant Capacity (T-AOC), Glutathione Peroxidase (GSH-PX), or the NRF2 pathway by this compound specifically, is not available in the reviewed scientific literature.
Photoprotective Effects in Cellular Models (e.g., against UVA and UVB radiation)
This compound has demonstrated significant photoprotective effects in human keratinocyte models. nih.gov When tested for its ability to protect these skin cells from damage induced by UVA and UVB radiation, no significant differences were found between the potassium salt and its parent compound, apigenin. nih.gov
Research findings indicate that both compounds offered substantial protection. At a UVA radiation dose of 5 J/cm², both this compound and apigenin protected cell viability by approximately 50%. nih.gov Against UVB radiation at a dose of 500 J/m², both compounds protected cell viability by about 90%. nih.gov The protective effects are attributed to a combination of antioxidant capacity and the inherent ability of the molecule to absorb UV radiation. nih.gov These findings suggest that this compound is a promising candidate for development as an ingredient in oral or topical photoprotective products. nih.gov The increased water solubility of the potassium salt makes it a particularly strong candidate for further formulation development. nih.gov
Membrane Transport and Permeability Studies (e.g., Caco-2 cell model)
The intestinal absorption and permeability of flavonoid sulfates, including Apigenin-4'-O-sulfate, are critical determinants of their systemic bioavailability and subsequent biological effects. The Caco-2 cell monolayer model, a well-established in vitro system that mimics the human intestinal epithelium, has been instrumental in elucidating the transport mechanisms of apigenin and its metabolites.
The direction of transport is also a significant factor. The basolateral (blood side) efflux of apigenin sulfate (B86663) appears to be concentration-dependent, increasing with the initial apigenin concentration before reaching a plateau. nih.gov In contrast, the apical (lumen side) efflux of the sulfate conjugate does not seem to change with varying concentrations of the parent apigenin. nih.gov This suggests a polarized and regulated transport process for apigenin sulfate across the intestinal barrier.
While direct permeability data for this compound is limited, comparative studies on apigenin and a more water-soluble potassium salt derivative (apigenin-K) provide valuable insights. In a Caco-2 cell model, both apigenin and apigenin-K demonstrated similar apparent permeability coefficients (Papp), suggesting that despite differences in water solubility, their passive diffusion across the membrane is comparable. nih.govresearchgate.net This finding implies that sulfation, while increasing water solubility, may not drastically alter the passive permeability of the apigenin backbone.
| Compound | Apparent Permeability (Papp) (cm/s) |
|---|---|
| Apigenin | 1.81 × 10-5 |
| Apigenin-K | 1.78 × 10-5 |
Comparative Biological Activity with Apigenin Aglycone and Other Flavonoid Derivatives
The biological activities of apigenin metabolites, such as Apigenin-4'-O-sulfate, can differ significantly from the parent aglycone. The addition of a sulfate group alters the molecule's physicochemical properties, including its solubility, polarity, and ability to interact with cellular targets.
In terms of antioxidant capacity, studies comparing apigenin with a more soluble potassium salt derivative (apigenin-K) have shown that the parent apigenin exhibits a slightly higher antioxidant potential in various assays. nih.gov Specifically, in the Ferric Reducing Antioxidant Power (FRAP) and Oxygen Radical Absorbance Capacity (ORAC) assays, apigenin demonstrated a stronger capacity to scavenge free radicals than apigenin-K. nih.gov However, in the Trolox Equivalent Antioxidant Capacity (TEAC) assay, no significant differences were observed between the two compounds. nih.gov These results suggest that the core flavonoid structure is the primary determinant of antioxidant activity, although modifications like salt formation or sulfation can subtly modulate this effect.
| Assay | Apigenin (Trolox Equivalents) | Apigenin-K (Trolox Equivalents) |
|---|---|---|
| TEAC | 1.60 ± 0.05 | 1.54 ± 0.03 |
| FRAP | 1.57 ± 0.03 | 1.49 ± 0.02* |
| ORAC | 4.55 ± 0.15 | 3.94 ± 0.11*** |
| Values are means ± SDs. * p < 0.05, *** p < 0.001 indicate statistically significant differences between the two compounds. |
When compared to other flavonoids, such as chrysin, apigenin demonstrates both overlapping and unique properties. mdpi.com Both apigenin and chrysin have been shown to lower uric acid biosynthesis. mdpi.com However, apigenin also exhibits distinct anti-inflammatory and antioxidant properties that contribute to its vasoprotective effects, which may not be as pronounced in chrysin. mdpi.com The sulfation of apigenin is a key metabolic pathway, and the resulting conjugates are the forms that predominantly circulate in the body, interacting with various tissues and influencing systemic effects. nih.gov For instance, the anti-proliferative and apoptotic effects of apigenin observed in cancer cell lines are well-documented, and it is plausible that its sulfate metabolites contribute to this activity in vivo. nih.govresearchgate.net
Molecular Interactions and Binding Affinity Studies with Cellular Targets
Molecular docking studies have provided significant insights into the interaction of apigenin with a wide array of cellular protein targets, offering a basis to hypothesize how sulfation might modulate these interactions. Apigenin has been shown to exhibit high binding affinities to numerous proteins implicated in human diseases. nih.govmdpi.com
Computational analyses predict that apigenin can effectively bind to the active or functional sites of proteins involved in inflammation, oxidative stress, and cancer. For example, apigenin demonstrates strong binding energies with targets such as p38 mitogen-activated protein kinases (MAPK), xanthine oxidase (XO), and various KRAS oncogene mutations. nih.govukm.my The binding energy is a surrogate for binding affinity, with more negative values indicating a more stable interaction. Molecular docking of apigenin to human DNA-topoisomerase 1 (Topo1) also shows that it can intercalate at the DNA cleavage site, suggesting a mechanism for its anticancer effects. frontiersin.org
The introduction of a sulfate group at the 4'-O-position would significantly increase the negative charge and polarity of the molecule. This modification would likely alter the binding mode and affinity of the flavonoid for its protein targets. The sulfate group could form new hydrogen bonds or electrostatic interactions with amino acid residues in a binding pocket, which could either enhance or diminish its inhibitory potential. For instance, apigenin is known to potently inhibit the function of the organic anion transporter 3 (OAT3). wjgnet.com This interaction is critical for renal clearance of various substrates, and it is conceivable that the sulfated form, being an organic anion itself, would have a distinct interaction profile with this and other transporters.
| Protein Target | PDB ID | Apigenin Binding Energy (kcal/mol) | Reference |
|---|---|---|---|
| p38 MAPK | - | -8.21 | nih.gov |
| Xanthine Oxidase (XO) | - | -8.7 | ukm.my |
| EGFR (T790M/V948R) | 6Z4B | -7.39 | mdpi.com |
| KRAS (G12D) | 6V5B | -6.72 | mdpi.com |
| TP-53 | 8DC4 | -6.9 | mdpi.com |
| Cyclin-dependent kinase 4 | - | -5.34 | nih.gov |
While direct molecular docking studies on Apigenin-4'-O-sulfate are not widely available, the extensive research on the aglycone provides a robust framework for understanding its potential molecular interactions. The sulfated metabolite's altered physicochemical properties would necessitate specific computational and experimental studies to fully elucidate its binding affinities and mechanisms of action at the molecular level.
Q & A
Basic Research Questions
Q. What methodologies are recommended for synthesizing Apigenin-4'-O-sulfate Potassium Salt, and how does solubility influence its preparation?
- Methodological Answer : Synthesis typically involves sulfation of apigenin followed by potassium salt formation. Solubility is critical: soluble salts (e.g., potassium sulfates) are prepared via acid-base reactions (e.g., neutralizing sulfuric acid with potassium hydroxide). Insoluble salts may require precipitation methods . Testing solubility in water (as per standard chemistry curricula) helps classify the salt and optimize reaction conditions. For example, outlines learning standards for salt preparation, emphasizing solubility testing and activity-based synthesis .
Q. Which analytical techniques are essential for confirming the identity and purity of this compound?
- Methodological Answer : High-performance liquid chromatography (HPLC) is widely used for purity validation, leveraging the compound’s increased aqueous solubility for accurate quantification . Confirmatory tests for cations (e.g., flame tests for potassium) and anions (e.g., sulfate via barium chloride precipitation) are critical, as outlined in qualitative analysis protocols .
Advanced Research Questions
Q. How can researchers validate the stability of this compound under varying experimental conditions (e.g., pH, temperature)?
- Methodological Answer : Stability studies should include accelerated degradation tests (e.g., exposure to acidic/alkaline conditions or elevated temperatures). Data collection strategies must align with Science Practice 4 (SP 4.2–4.4), ensuring variables like pH and temperature are controlled . For example, HPLC can monitor degradation products, while mass spectrometry identifies structural changes. highlights enzymatic hydrolysis challenges for sulfate esters, suggesting similar stability considerations for apigenin derivatives .
Q. What methodological considerations are critical when quantifying sulfate conjugates in metabolic studies using this compound?
- Methodological Answer : Use the compound as a reference standard in HPLC or LC-MS to establish calibration curves. Ensure enzymatic deconjugation steps (e.g., sulfatase treatment) are validated, as sulfate esters may require hydrolysis for accurate quantification . Data analysis must follow SP 5.1–5.4, identifying patterns (e.g., conjugation efficiency) and addressing uncertainties in recovery rates .
Q. How should researchers address discrepancies in quantifying this compound across different analytical platforms?
- Methodological Answer : Cross-validate methods using standardized protocols (e.g., inter-laboratory comparisons) and reference materials. Evaluate instrument-specific biases (e.g., detector sensitivity in HPLC vs. UV-spectroscopy). emphasizes selecting data sources that directly answer the research question (SP 4.4) and refining methodologies based on observed inconsistencies .
Q. What strategies optimize the detection of low-concentration this compound in complex biological matrices?
- Methodological Answer : Employ solid-phase extraction (SPE) or protein precipitation to reduce matrix interference. Method development should include spike-and-recovery experiments to assess extraction efficiency. notes the compound’s utility in environmental fate studies, requiring sensitivity enhancements (e.g., tandem mass spectrometry) for trace-level detection .
Data Management and Reporting
Q. How should raw and processed data from this compound experiments be structured in research publications?
- Methodological Answer : Large datasets (e.g., HPLC chromatograms, kinetic stability data) should be appended, while processed data (e.g., statistical summaries, calibration curves) are included in the main text. Follow guidelines in , which stress appendices for raw data and body text for analysis-critical datasets .
Q. What statistical approaches are recommended for analyzing dose-response relationships involving this compound?
- Methodological Answer : Nonlinear regression models (e.g., sigmoidal dose-response curves) are appropriate. Ensure replicates (n ≥ 3) and report confidence intervals. ’s Science Practice 5 underscores identifying proportional relationships and refining hypotheses based on data trends .
Ethical and Regulatory Considerations
Q. How can researchers ensure compliance with labeling and safety standards when handling this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
